Ici 195739

Enantioselective pharmacology Antifungal susceptibility testing Candida albicans

ICI 195739 (CAS: 103961-78-0) is a synthetic bis-triazole derivative that functions as a potent inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis across fungi and protozoan parasites. The compound is a racemic mixture, with the R-enantiomer (designated D0870) identified as the mycologically active form.

Molecular Formula C24H20F6N6O2
Molecular Weight 538.4 g/mol
CAS No. 103961-78-0
Cat. No. B1674266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 195739
CAS103961-78-0
Synonyms2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
D 0870
D-0870
D0870
DO870
ICI 195,739
ICI 195739
ICI-195739
Molecular FormulaC24H20F6N6O2
Molecular Weight538.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F
InChIInChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3-/t23-/m1/s1
InChIKeyFZEJTXCSLUORDW-BGLDCGIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI 195739: Bis-Triazole Lanosterol 14α-Demethylase (CYP51) Inhibitor for Antifungal and Antitrypanosomal Research


ICI 195739 (CAS: 103961-78-0) is a synthetic bis-triazole derivative that functions as a potent inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis across fungi and protozoan parasites [1]. The compound is a racemic mixture, with the R-enantiomer (designated D0870) identified as the mycologically active form [2]. Originally developed through a collaboration between Mochida and AstraZeneca, ICI 195739 demonstrates broad-spectrum activity against Candida spp., Cryptococcus neoformans, Aspergillus fumigatus, and the protozoan parasite Trypanosoma cruzi [3]. Its molecular structure features two 1,2,4-triazole moieties and a distinctive tetrafluoropropoxystyryl substituent that confers unique pharmacodynamic properties distinct from earlier-generation azole antifungals [4].

Why ICI 195739 Cannot Be Replaced by Fluconazole, Itraconazole, or Ketoconazole in Research Protocols


Generic substitution of ICI 195739 with structurally related azole antifungals fails due to three critical, evidence-backed differentiators: (1) The active R-enantiomer (D0870) demonstrates MICs 4- to 2,000-fold lower than fluconazole across diverse fungal species under standardized NCCLS conditions, a magnitude of potency advantage not observed with itraconazole or ketoconazole [1]; (2) ICI 195739 retains robust in vitro and in vivo activity against fluconazole-resistant Candida albicans clinical isolates where fluconazole MICs exceed 64 μg/mL [2]; and (3) in Trypanosoma cruzi models, ICI 195739 acts via a dual mechanism—blockade of ergosterol biosynthesis plus a direct cytokinetic arrest effect—that is irreversible by exogenous ergosterol, a property ketoconazole lacks [3]. These non-interchangeable properties mean that procurement decisions directly impact experimental validity and reproducibility in antifungal susceptibility testing, resistance mechanism studies, and antiprotozoal drug discovery.

Quantitative Differentiation Evidence: ICI 195739 (D0870) Versus Azole Comparators


Enantiomer-Specific Potency: R-Enantiomer (D0870) Confers 4- to 2,000-Fold MIC Advantage Over Fluconazole

Direct comparison of the R-enantiomer (D0870) and S-enantiomer (M16355) of ICI 195739 established that D0870 is the sole mycologically active enantiomer [1]. In standardized NCCLS broth macrodilution assays, D0870 demonstrated MICs 4- to 2,000-fold lower than fluconazole across multiple fungal species, with the magnitude of difference maintained under varied test conditions including medium type, inoculum size, serum supplementation, and pH [2]. Specifically, against Candida albicans, the median MIC80 for D0870 was 0.0037 μg/mL, representing a > 1,000-fold potency advantage over typical fluconazole MICs [3].

Enantioselective pharmacology Antifungal susceptibility testing Candida albicans

Activity Against Fluconazole-Resistant Candida albicans: MIC Advantage of Up to 64-Fold Over Fluconazole

Against 8 clinical isolates of fluconazole-resistant C. albicans, D0870 demonstrated MICs ranging from ≤0.004 to 1.0 μg/mL, compared with fluconazole MICs of 2 to >64 μg/mL and itraconazole MICs of 0.031 to 8.0 μg/mL [1]. In a broader panel of 319 clinical Candida and Torulopsis glabrata isolates, D0870 achieved MIC90 values of 0.12 μg/mL at 24 hours and 0.5 μg/mL at 48 hours, representing ≥16-fold greater activity than fluconazole and 2- to 16-fold greater activity than itraconazole [2]. Notably, 53% of C. albicans isolates with elevated fluconazole MICs (≥128 μg/mL) and itraconazole MICs (>8 μg/mL) remained susceptible to D0870 at ≤1.0 μg/mL [3].

Azole resistance Antifungal drug discovery Candida albicans

In Vivo Efficacy in Murine Histoplasmosis: 10- to 100-Fold Superiority Over Fluconazole

In a murine model of systemic histoplasmosis, direct head-to-head comparison revealed that D0870 was 10- to 100-fold more efficacious than fluconazole in clearing viable Histoplasma capsulatum yeasts from spleen and liver tissues [1]. Both D0870 regimens (1 or 10 mg/kg daily; 1, 10, or 100 mg/kg every other day) and fluconazole at 100 mg/kg daily provided complete protection from lethality, but quantitative culture demonstrated superior tissue clearance with D0870 [2].

In vivo antifungal efficacy Histoplasma capsulatum Preclinical infection models

Dual Mechanism in Trypanosoma cruzi: 300-Fold Lower Growth-Inhibitory Concentration Versus Ketoconazole

In T. cruzi epimastigotes, ICI 195739 exhibits a dual mechanism of action: blockade of ergosterol biosynthesis at C-14 lanosterol demethylation (IC50 = 60 nM, identical to ketoconazole) plus a second, unidentified target that causes immediate growth arrest [1]. The minimum concentration required for complete growth inhibition is 0.1 μM, which is 300-fold lower than that of ketoconazole (30 μM) under identical conditions [2]. Critically, unlike ketoconazole, the antiproliferative effects of ICI 195739 cannot be reversed by exogenous ergosterol, confirming the presence of a non-sterol-dependent mechanism [3]. Ultrastructural analysis revealed immediate chromatin disorganization, binucleation (cytokinesis blockade), and electron-dense granule accumulation within 24 hours at 0.1 μM [4].

Antitrypanosomal activity Chagas disease Mechanism of action

In Vivo Cure of Experimental Chagas Disease: 60-90% Cure Rates Where Ketoconazole and Itraconazole Fail

In murine models of both acute and chronic T. cruzi infection, D0870 administered at 3 mg/kg/day intravenously for 30 days via PEG-PLA nanospheres achieved 60-90% cure rates against CL and Y strains [1]. In stark contrast, ketoconazole and itraconazole failed to induce cure against the Y strain even when administered in the same entrapped nanosphere formulation [2]. In a separate study across nine T. cruzi strains including nitroimidazole/nitrofuran-resistant isolates, D0870 at ≤10 mg/kg on alternate days (20 doses) provided 70-100% parasitological cure in acute models and 30-45% cure in chronically infected animals harboring the Colombiana strain, for which benznidazole produced no cures [3]. D0870 also demonstrated 70-90% cure rates in both short- and long-term disease models, whereas nifurtimox and ketoconazole prolonged survival without inducing significant cure [4].

Chagas disease Antitrypanosomal chemotherapy In vivo efficacy

pH-Dependent Fungicidal Activity: Enhanced Killing at Acidic pH Relevant to Infection Sites

D0870 exhibits pH-dependent fungicidal activity that distinguishes it from comparator azoles. At pH 7 and 37°C, D0870 was active against C. neoformans in synthetic amino acid medium, fungal, or Sabouraud dextrose broth. Upon reduction of medium pH to 4-5, the in vitro anticryptococcal activity of D0870 was enhanced and became fungicidal under all culture conditions tested [1]. Similarly, D0870 showed stronger fungistatic activity against C. albicans at pH 4 compared with neutral pH [2]. In contrast, fluconazole activity is typically not enhanced under acidic conditions and does not exhibit pH-dependent fungicidal switching. In a murine vaginal candidiasis model, D0870 at 3-30 mg/kg completely eliminated viable yeasts from the vaginal cavity, whereas positive cultures persisted in 20% of mice treated with 30 mg/kg fluconazole [3].

Fungicidal mechanism pH-dependent pharmacology Cryptococcus neoformans

Optimal Research and Industrial Application Scenarios for ICI 195739 (D0870)


Antifungal Susceptibility Testing and Azole Cross-Resistance Profiling

ICI 195739 serves as a high-potency comparator compound for antifungal susceptibility testing panels, particularly when evaluating clinical isolates with reduced fluconazole or itraconazole susceptibility. With MIC90 values of 0.12-0.5 μg/mL against 319 clinical Candida isolates and retained activity against 53% of highly fluconazole-resistant strains (MIC ≥128 μg/mL) at ≤1.0 μg/mL, D0870 provides a benchmark for studying cross-resistance patterns among bis-triazoles and extended-spectrum triazoles [1]. Its consistent 4- to 2,000-fold MIC advantage over fluconazole under varied NCCLS conditions makes it an ideal reference standard for inter-laboratory susceptibility method validation [2].

Trypanosoma cruzi Drug Discovery and Sterol Biosynthesis Probe Studies

In Chagas disease drug discovery programs, ICI 195739 is uniquely suited as a tool compound for investigating non-ergosterol-dependent antiparasitic mechanisms and validating novel CYP51 inhibitor scaffolds. Its dual mechanism—CYP51 inhibition (IC50 = 60 nM) plus a cytokinesis-blocking effect irreversible by ergosterol—enables dissection of sterol-dependent versus sterol-independent antiproliferative pathways [3]. The compound's 300-fold potency advantage over ketoconazole for growth inhibition (0.1 μM vs. 30 μM) and curative efficacy in chronic infection models (30-45% cure against the benznidazole-resistant Colombiana strain) establish it as a critical positive control for in vivo proof-of-concept studies [4].

pH-Responsive Antifungal Formulation and Microenvironment-Dependent Pharmacology Studies

Researchers investigating microenvironment-dependent antifungal pharmacodynamics can leverage D0870's unique pH-dependent fungicidal switching. At acidic pH (4-5) mimicking infection sites such as vaginal mucosa, abscess cavities, and phagolysosomal compartments, D0870 converts from fungistatic to fungicidal activity against C. neoformans and shows enhanced potency against C. albicans [5]. This property, coupled with complete vaginal yeast clearance in murine models (100% clearance vs. 80% with fluconazole), supports its use in studying formulation strategies that exploit pH-triggered activity enhancement and in validating in vitro-in vivo pharmacodynamic correlations for mucosal antifungal therapy [6].

Quote Request

Request a Quote for Ici 195739

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.